Xanthines are a class of compounds that have been extensively studied for their pharmacological properties, particularly as antagonists of adenosine receptors. Adenosine is a neuromodulator with various physiological effects, and its receptors play a crucial role in numerous biological processes. Among the xanthines, 1-Allyl-3,7-dimethyl-8-phenylxanthine is a compound that shares structural similarities with the well-studied 1,3-dialkylxanthines. These compounds have been shown to have significant effects on adenosine receptor-mediated pathways, which are implicated in a range of conditions from neurological disorders to metabolic diseases123.
The antagonistic properties of 1-Allyl-3,7-dimethyl-8-phenylxanthine and its analogs have implications for various fields of medicine and research. In neuroscience, these compounds can be used to study the role of adenosine in brain function and its involvement in neurological conditions such as epilepsy, stroke, and cognitive disorders1. In cardiovascular research, the modulation of adenosine receptors affects platelet aggregation and could be relevant for the treatment of thrombosis2. Additionally, in metabolic studies, the influence on adenylate cyclase by adenosine receptors in fat cells suggests a potential role in the regulation of lipolysis and obesity2. The high potency and selectivity of these xanthine derivatives make them useful as receptor probes, radioiodinated ligands, and tools for the preparation of affinity columns, which are essential for biochemical and pharmacological research3.
The compound is categorized under xanthines, which are purine derivatives that include caffeine and theobromine. Xanthines are primarily recognized for their roles in pharmacology, particularly in modulating adenosine receptor activity. The specific chemical registry number for 1-Allyl-3,7-dimethyl-8-phenylxanthine is 149981-23-7 .
The synthesis of 1-Allyl-3,7-dimethyl-8-phenylxanthine typically involves the alkylation of 3,7-dimethylxanthine with allyl bromide. This reaction is generally conducted in a suitable solvent such as dimethylformamide (DMF) or ethanol, often in the presence of a base like sodium hydride or sodium hydroxide to facilitate the reaction. The following steps outline a typical synthesis route:
This method allows for the efficient production of the desired compound with moderate to high yields depending on reaction conditions .
The molecular formula for 1-Allyl-3,7-dimethyl-8-phenylxanthine is , with a molecular weight of approximately 296.32 g/mol . The structural features include:
The three-dimensional conformation can be further analyzed using computational chemistry methods to predict its interaction with adenosine receptors.
1-Allyl-3,7-dimethyl-8-phenylxanthine primarily participates in reactions involving adenosine receptor antagonism. It acts by blocking both A1 and A2 adenosine receptors, which are crucial in various physiological processes such as neurotransmission and cardiovascular regulation. Key reactions include:
These reactions underscore its potential therapeutic applications in neurology and cardiology.
The mechanism of action for 1-Allyl-3,7-dimethyl-8-phenylxanthine involves:
Research indicates that this compound may have implications in treating neurological disorders such as epilepsy and cognitive dysfunctions due to its ability to modulate synaptic transmission.
Key physical and chemical properties of 1-Allyl-3,7-dimethyl-8-phenylxanthine include:
These properties are critical for determining suitable formulations for pharmaceutical applications .
The applications of 1-Allyl-3,7-dimethyl-8-phenylxanthine span several scientific fields:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2